molecular formula C7H14N2O B8585030 2-Allylamino-2-methyl-propionamide

2-Allylamino-2-methyl-propionamide

Cat. No.: B8585030
M. Wt: 142.20 g/mol
InChI Key: UEHCRYBCFWUMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate (CAS 32589-39-2) is a synthetic organic compound with the molecular formula $ C{15}H{19}NO_3 $. It features a phenyl ring substituted with a 2-methylallylamino group and a methyl propionate ester. Key identifiers include synonyms such as alpha-Methyl-4-[(2-methyl-2-propenyl)amino]benzeneacetic acid methyl ester and regulatory codes like DTXSID40969460 and EINECS 259-121-4 .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-methyl-2-(prop-2-enylamino)propanamide

InChI

InChI=1S/C7H14N2O/c1-4-5-9-7(2,3)6(8)10/h4,9H,1,5H2,2-3H3,(H2,8,10)

InChI Key

UEHCRYBCFWUMCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 261.32 g/mol
  • Structural Features: 2-Methylallylamino group ($-NH-C(CH3)=CH2$) at the para position of the phenyl ring. Methyl ester of a substituted propionic acid.

Comparison with Structurally Similar Compounds

While direct data on "2-Allylamino-2-methyl-propionamide" is unavailable, comparisons can be drawn between Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate and related compounds based on functional groups and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications/Notes
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate $ C{15}H{19}NO_3 $ Phenyl, 2-methylallylamino, ester Potential use in polymer intermediates or pharmaceuticals
2-Allylamino-2-methyl-propionamide $ C7H{12}N_2O $ Allylamino, propionamide, methyl Hypothetical applications in polymer crosslinking or medicinal chemistry (no evidence provided)
Acrylamide $ C3H5NO $ Vinyl, amide Widely used in water treatment, gels, and adhesives

Key Differences:

Functional Groups: The evidence compound contains a phenyl ring and ester group, whereas "2-Allylamino-2-methyl-propionamide" (as named) lacks these features, instead having a propionamide backbone with allylamino and methyl substituents. The 2-methylallylamino group in the evidence compound introduces steric hindrance compared to simpler allylamino derivatives.

Reactivity: The ester group in Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate may undergo hydrolysis to carboxylic acids, while propionamides typically exhibit stability under similar conditions.

In contrast, propionamide derivatives like acrylamide are foundational in industrial processes (e.g., polyacrylamide synthesis).

Research Findings and Limitations

  • Synthesis: The evidence compound is synthesized via nucleophilic substitution between 4-aminophenylpropionate esters and 2-methylallyl halides, followed by purification .
  • Data Gaps: No peer-reviewed studies or toxicity data were provided for Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate. Similarly, the absence of evidence for "2-Allylamino-2-methyl-propionamide" precludes a rigorous comparison.

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